![molecular formula C17H18N4O3 B2759855 methyl 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 946332-15-6](/img/structure/B2759855.png)
methyl 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate” belongs to a class of compounds known as pyrazolopyridines . Pyrazolopyridines are three-membered azaheterocyclic systems that are composed of a pyrazole and pyridine fragment . They have been the subject of research for over 100 years due to their photophysical and biological properties .
Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound exhibits promising potential in medicinal chemistry and drug development. Researchers have explored its pharmacological properties, including its interactions with biological targets. Some key areas of interest include:
- TSPO Ligand : The compound has been investigated as a ligand for the translocator protein (TSPO), which plays a role in neuroinflammation and neurodegenerative diseases. High binding affinities have been observed in vitro for certain derivatives, making them potential candidates for imaging and therapeutic applications .
Synthetic Strategies
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been systematically studied. Researchers have reported various synthetic approaches, considering both advantages and drawbacks. These methods are essential for producing the compound and its derivatives for further research .
Coordination Chemistry
The compound’s chelating behavior toward metal ions has been investigated. Researchers have explored its coordination complexes, which may have applications in catalysis, materials science, and bioinorganic chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been known to interact with various biological targets
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been shown to exhibit a variety of biological activities . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Compounds with similar structures have been known to exhibit cytotoxic activities against certain cell lines . The specific effects of this compound would depend on its targets and mode of action.
properties
IUPAC Name |
methyl 2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11(2)15-13-9-18-21(12-7-5-4-6-8-12)16(13)17(23)20(19-15)10-14(22)24-3/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQFUDDVXAAWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.